1-(6-bromo-1H-indazol-3-yl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide 1-(6-bromo-1H-indazol-3-yl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15087187
InChI: InChI=1S/C17H15BrN4O3/c18-11-3-4-13-14(7-11)20-21-16(13)22-9-10(6-15(22)23)17(24)19-8-12-2-1-5-25-12/h1-5,7,10H,6,8-9H2,(H,19,24)(H,20,21)
SMILES:
Molecular Formula: C17H15BrN4O3
Molecular Weight: 403.2 g/mol

1-(6-bromo-1H-indazol-3-yl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide

CAS No.:

Cat. No.: VC15087187

Molecular Formula: C17H15BrN4O3

Molecular Weight: 403.2 g/mol

* For research use only. Not for human or veterinary use.

1-(6-bromo-1H-indazol-3-yl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide -

Specification

Molecular Formula C17H15BrN4O3
Molecular Weight 403.2 g/mol
IUPAC Name 1-(6-bromo-1H-indazol-3-yl)-N-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C17H15BrN4O3/c18-11-3-4-13-14(7-11)20-21-16(13)22-9-10(6-15(22)23)17(24)19-8-12-2-1-5-25-12/h1-5,7,10H,6,8-9H2,(H,19,24)(H,20,21)
Standard InChI Key UWORIIIQGWUJGW-UHFFFAOYSA-N
Canonical SMILES C1C(CN(C1=O)C2=NNC3=C2C=CC(=C3)Br)C(=O)NCC4=CC=CO4

Introduction

1-(6-bromo-1H-indazol-3-yl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide is a complex organic compound belonging to the class of indazole derivatives. These compounds are known for their diverse biological activities, particularly in medicinal chemistry. The specific structure of this compound includes a brominated indazole moiety, a furan ring, and a pyrrolidinecarboxamide group, contributing to its potential therapeutic applications.

Structural Features

  • Indazole Moiety: The indazole ring is a key component, known for its presence in various biologically active compounds.

  • Furan Ring: The furan moiety adds to the compound's reactivity and potential biological activity.

  • Pyrrolidinecarboxamide Group: This group contributes to the compound's stability and interaction with biological targets.

Synthesis

The synthesis of 1-(6-bromo-1H-indazol-3-yl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide typically involves multiple steps, employing techniques such as nucleophilic substitution and condensation reactions. These reactions require specific solvents, temperatures, and catalysts to optimize yield and selectivity.

Biological Activities and Potential Applications

Indazole derivatives, including 1-(6-bromo-1H-indazol-3-yl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide, have been studied for their antitumor activities. Research indicates that these compounds exhibit significant efficacy against various cancer cell lines, with IC50 values often in the micromolar range.

Potential Applications

  • Cancer Treatment: The compound's antitumor activity makes it a promising candidate for cancer therapy.

  • Medicinal Chemistry: Its unique structure allows for further modification to enhance biological activity.

Analytical Techniques

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to determine the functional groups and structural integrity of the compound. These techniques are crucial for confirming the synthesis and purity of the compound.

Comparison with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
1-(6-bromo-1H-indazol-3-yl)-N-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamideIndazole, Furan, PyrrolidinecarboxamideExhibits antitumor activity, complex synthesis
N-(6-bromo-1H-indazol-3-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamideIndazole, Furan, Pyrrolidine backboneSimilar structure but different connectivity
6-BromoindazoleBasic Indazole structureLess complex, lacks additional functional groups

Future Research Directions

Future studies should focus on optimizing the synthesis process, exploring the compound's mechanism of action, and conducting in-depth biological activity assessments. Additionally, molecular docking simulations can help predict interactions with potential biological targets, guiding further structural modifications to enhance efficacy.

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